3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one
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Description
3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C21H19N3O2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.147726857 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound F5228-0032, also known as 3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one, is a complex molecule that contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds, which f5228-0032 is a part of, are known to interact with various targets leading to diverse biological activities
Biochemical Pathways
Thiq-based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Biochemical Analysis
Biochemical Properties
3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one plays a crucial role in several biochemical reactions. It has been observed to interact with enzymes such as β-glucuronidase, which is involved in the metabolism and excretion of toxic substances . The compound inhibits the activity of β-glucuronidase, thereby slowing down the process of glucuronidation. This interaction is significant in the context of diseases like colorectal carcinoma, where β-glucuronidase plays a critical role . Additionally, this compound has shown potential antibacterial properties against various pathogenic bacterial strains .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, the compound has been found to affect the expression of genes involved in the inflammatory response, thereby reducing inflammation . Moreover, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These effects make this compound a potential therapeutic agent for various diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound has been shown to inhibit the activity of caspase-3, an enzyme involved in apoptosis . This inhibition is achieved through a redox cycle that inactivates caspase-3 in a 1,4-dithiothreitol- and oxygen-dependent manner . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . It undergoes gradual degradation when exposed to light and oxygen, leading to a decrease in its biological activity . Long-term studies have indicated that the compound can cause sustained changes in cellular function, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting bacterial growth . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced . These findings highlight the importance of dosage optimization for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of various drugs and xenobiotics . The compound can modulate the activity of cytochrome P450 enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, it affects the levels of cofactors such as NADH and FADH2, which are essential for cellular respiration and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by transporters such as P-glycoprotein, which plays a crucial role in drug resistance . Once inside the cell, it binds to proteins such as albumin, which facilitates its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . It also accumulates in the nucleus, where it can modulate gene expression by interacting with transcription factors . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20-12-19(17-7-2-1-3-8-17)22-15-24(20)14-21(26)23-11-10-16-6-4-5-9-18(16)13-23/h1-9,12,15H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDAKFHRDXNNGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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